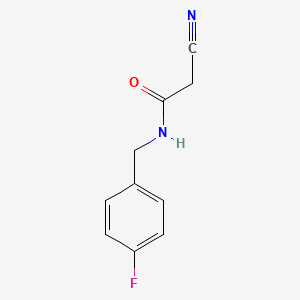

2-cyano-N-(4-fluorobenzyl)acetamide

Description

2-Cyano-N-(4-fluorobenzyl)acetamide is a cyanoacetamide derivative characterized by a fluorinated benzyl group attached to the acetamide core. Its molecular formula is C₁₀H₉FN₂O₂ (molecular weight: 208.19 g/mol) . The structure features a cyano (–CN) group adjacent to the carbonyl, enhancing its reactivity as a synthon in heterocyclic chemistry .

Properties

IUPAC Name |

2-cyano-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWIYDKCDJIKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-fluorobenzylamine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyano group . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-cyano-N-(4-fluorobenzyl)acetamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Cyano-N-(4-fluorobenzyl)acetamide vs. Methoxy-Substituted Analogs

- 3h: 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide Molecular Formula: C₁₂H₁₄N₂O₃ Key Features: Two methoxy (–OCH₃) groups at the 3,5-positions of the benzyl ring. ¹H NMR: δ 3.83 (s, –(OCH₃)₂), 6.18–6.6 (ArH), 8.74 (s, –NH) .

3f: 2-Cyano-N-(1-(4-methoxyphenyl)ethyl)acetamide

Functional Group Modifications

2-Chloro-N-(4-fluorobenzyl)acetamide

- Molecular Formula: C₉H₉ClFNO

- Molecular Weight: 201.63 g/mol .

- Key Difference: Chloro (–Cl) replaces cyano (–CN), altering electronic properties. The chloro group is less electron-withdrawing, which may reduce acidity of α-hydrogens and reactivity in cyclocondensation reactions.

2-Azido-N-(4-fluorophenyl)acetamide

- Key Difference: Azido (–N₃) group instead of cyano. Azides are versatile in click chemistry but pose stability challenges compared to cyanoacetamides .

Gewald Reaction with 2-Cyano-N-(4-methoxyphenyl)acetamide (142)

- Outcome : Successful synthesis of thiophene derivatives (2a, 2b) under standard conditions but failed under microwave-assisted methods .

3k: 2-Cyano-N-(5-methyl-pyridin-3-yl)acetamide

Data Table: Structural and Spectral Comparison

Biological Activity

2-Cyano-N-(4-fluorobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

- Molecular Formula : C11H10FN3O

- Molecular Weight : 219.22 g/mol

- CAS Number : 169120-70-1

The compound features a cyano group, a benzyl moiety with a fluorine substitution, and an acetamide group, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antidiabetic Activity : It has shown potential as an α-glucosidase inhibitor, which is significant in managing postprandial blood glucose levels. The structure-activity relationship (SAR) indicates that the presence of the 4-fluorobenzyl group enhances inhibitory potency against α-glucosidase, with some derivatives exhibiting IC50 values significantly lower than standard drugs like acarbose .

- Anticancer Properties : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The presence of the fluorine atom and the cyano group contributes to its ability to interfere with cellular processes, leading to cell cycle arrest and apoptosis in various cancer types .

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Inhibition : As an α-glucosidase inhibitor, it acts by preventing the breakdown of carbohydrates into glucose, thus lowering blood sugar levels post-meal.

- Induction of Apoptosis : In cancer studies, it has been shown to activate caspase pathways, leading to programmed cell death. This is particularly evident in studies involving breast cancer cell lines where the compound induced apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, which is crucial for halting proliferation and allowing for potential therapeutic interventions .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study A (Nature) | Evaluated anti-α-glucosidase activity | Compound 9e (IC50 = 1.00 µM) |

| Study B (MDPI) | Induced apoptosis in MCF-7 cells | IC50 = 10.25 µM |

| Study C (PMC) | G1 phase arrest in cancer cells | Varied IC50 depending on the derivative |

Detailed Findings

- In a study focusing on α-glucosidase inhibition, several derivatives were synthesized, with this compound showing promising results compared to traditional inhibitors .

- Another research highlighted its anticancer activity against multiple cell lines, demonstrating significant cytotoxic effects through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.